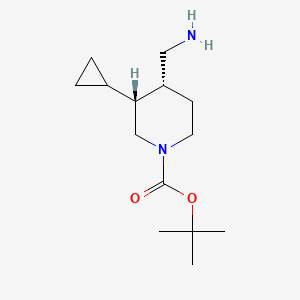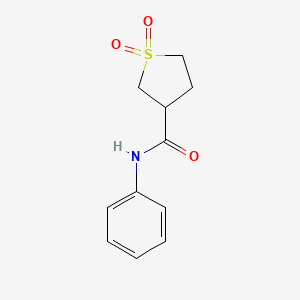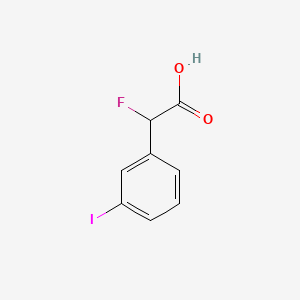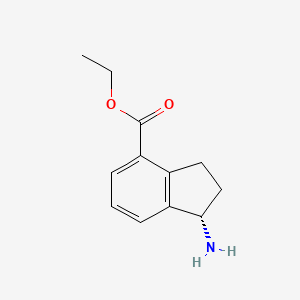
Ethyl (S)-1-aminoindane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate is an organic compound with a unique structure that combines an indene ring system with an amino group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from a suitable precursor such as a substituted benzene derivative.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Esterification: The carboxylic acid group on the indene ring is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反应分析
Types of Reactions
Ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism by which ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
相似化合物的比较
Ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate can be compared with other similar compounds, such as:
Indene Derivatives: Compounds with similar indene ring structures but different functional groups.
Amino Esters: Compounds with similar amino and ester functional groups but different ring systems.
Uniqueness
The combination of the indene ring with an amino group and an ester functional group makes ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate unique. This structural arrangement imparts specific reactivity and potential biological activity that distinguishes it from other compounds.
Similar Compounds
- Indene-2-carboxylic acid
- 1-Amino-2,3-dihydro-1H-indene
- Ethyl indene-4-carboxylate
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9-8(10)6-7-11(9)13/h3-5,11H,2,6-7,13H2,1H3/t11-/m0/s1 |
InChI 键 |
OROTZTHHTIVNPQ-NSHDSACASA-N |
手性 SMILES |
CCOC(=O)C1=CC=CC2=C1CC[C@@H]2N |
规范 SMILES |
CCOC(=O)C1=CC=CC2=C1CCC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)
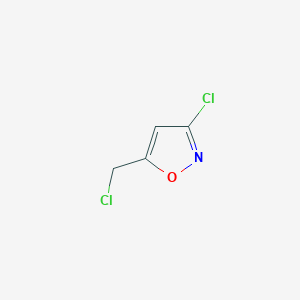
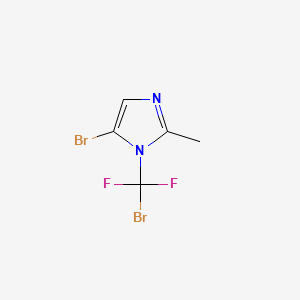
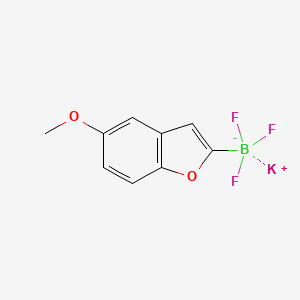
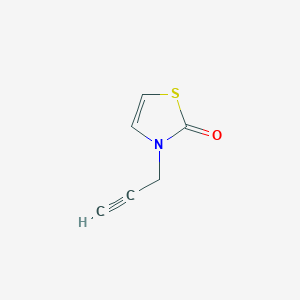

![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)
![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)

![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
